Dimethyl 2-[(bromoacetyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(bromoacetyl)amino]terephthalate is a chemical compound with the molecular formula C12H12BrNO5 and a molecular weight of 330.13 g/mol . This compound is used in various scientific research fields, including drug discovery, polymer synthesis, and material science . Its unique structure and reactivity make it a valuable tool for studying various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(bromoacetyl)amino]terephthalate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl terephthalate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(bromoacetyl)amino]terephthalate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are the corresponding carboxylic acids.
Oxidation and reduction: The major products depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-[(bromoacetyl)amino]terephthalate has diverse applications in scientific research:
Drug discovery: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Polymer synthesis: The compound is used in the preparation of polymers with specific properties.
Material science: It is used in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(bromoacetyl)amino]terephthalate involves its reactivity with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in drug discovery and other applications to study the effects of these modifications on biological systems .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl terephthalate
- Dimethyl 2-aminoterephthalate
- Dimethyl 2-nitroterephthalate
Uniqueness
Dimethyl 2-[(bromoacetyl)amino]terephthalate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for the formation of covalent bonds with nucleophiles. This makes it particularly useful in applications where such reactivity is desired, such as in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
dimethyl 2-[(2-bromoacetyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUIELGAUVFKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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